molecular formula C18H14F4N2O3 B2480418 N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide CAS No. 1394752-90-9

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide

Cat. No. B2480418
CAS RN: 1394752-90-9
M. Wt: 382.315
InChI Key: KOGWGTQAKPJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers.

Mechanism of Action

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) signaling. Inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to accumulate in lymphoid tissues, which is important for its activity against lymphoid malignancies. This compound has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to handle and administer. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying BCR and FcR signaling pathways. However, this compound has some limitations for lab experiments. It has a moderate yield in the synthesis process, which can limit its availability for large-scale studies. Additionally, this compound has a low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide. One direction is to study its efficacy in combination with other cancer therapies. Another direction is to study its activity against other types of cancers, such as solid tumors. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient synthesis methods for this compound would be beneficial for its use in large-scale studies.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancers. Its high potency and selectivity for BTK make it an ideal tool for studying BCR and FcR signaling pathways. Further studies are needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods for this compound would be beneficial for its use in large-scale studies.

Synthesis Methods

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The yield of the synthesis process is moderate, and the purity of the product is high.

Scientific Research Applications

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide has been extensively studied for its potential use in the treatment of various types of cancers. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This compound has been studied in preclinical models of lymphoma, leukemia, and solid tumors, and has shown promising results in inhibiting tumor growth.

properties

IUPAC Name

N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]-4-(difluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O3/c1-18(9-23,10-26-13-6-7-14(19)15(20)8-13)24-16(25)11-2-4-12(5-3-11)27-17(21)22/h2-8,17H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGWGTQAKPJOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.